Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a carboxylate ester group, a 4-bromophenyl moiety, and a thiazolo[3,2-b][1,2,4]triazole scaffold. This structure integrates multiple pharmacophoric elements: the piperidine ring may enhance solubility and bioavailability, the bromophenyl group could contribute to lipophilicity and receptor interaction, and the fused thiazolo-triazole system is known for diverse biological activities, including antimicrobial and anti-inflammatory properties . The hydroxyl group at position 6 of the thiazolo-triazole core likely influences hydrogen-bonding interactions, while the methyl group at position 2 may modulate steric effects.
Properties
IUPAC Name |
methyl 1-[(4-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(12-3-5-14(20)6-4-12)23-9-7-13(8-10-23)18(26)27-2/h3-6,13,15,25H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIGZZQPDCSFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure, which is then functionalized with a 4-bromophenyl group and a piperidine-4-carboxylate ester.
Formation of Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate thiosemicarbazide and α-haloketone precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the piperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation techniques.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Its thiazole and triazole rings are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The presence of the bromophenyl group and the thiazole ring suggests possible applications in anti-cancer or anti-inflammatory drug development.
Industry
Industrially, the compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The bromophenyl group can engage in π-π interactions, while the hydroxyl and ester groups can form hydrogen bonds, stabilizing the compound within the target site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolo-Triazole Cores
A. (5Z)-2-(4-Bromophenyl)-5-(4-Methoxybenzylidene)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6(5H)-one
- Structural Differences: Replaces the piperidine-carboxylate group with a methoxybenzylidene substituent and lacks the hydroxyl group at position 4.
- Synthesis : Prepared via condensation reactions under acidic conditions, leveraging the reactivity of the thiazolo-triazole core.
- Properties : Higher lipophilicity (logP ≈ 4.2) due to the methoxybenzylidene group, contrasting with the target compound’s balanced hydrophilicity from the piperidine-carboxylate .
B. 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide (9c)
- Structural Differences : Features a triazole-thiazole-acetamide linkage instead of the fused thiazolo-triazole system. The bromophenyl group is attached to a thiazole ring, and a benzodiazole unit introduces additional aromaticity .
- The target compound’s piperidine-carboxylate may offer superior solubility for in vivo efficacy .
Bromophenyl-Containing Thiazole Derivatives
A. 4-Bromo-5-(1-(2-(3-Fluorophenyl)Hydrazono)Ethyl)-2-(Methylthio)Thiazole (4f)
- Structural Differences: Lacks the triazole and piperidine components.
- Synthesis : Produced via hydrazone formation under mild conditions, contrasting with the multi-step coupling required for the target compound .
Piperidine-Containing Analogues
Comparative Data Table
Biological Activity
Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound recognized for its potential biological activities. This compound features a piperidine ring, a bromophenyl moiety, and a thiazole-triazole hybrid structure, enabling various interactions with biological targets. Its molecular formula is with a molecular weight of approximately 465.37 g/mol .
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds containing thiazole and triazole rings have been shown to possess antimicrobial activity against various pathogens.
- Anticancer Effects : The presence of the piperidine moiety may enhance the compound's ability to inhibit cancer cell proliferation.
- Anti-inflammatory Activity : The hydroxyl group in the thiazole-triazole structure could contribute to anti-inflammatory effects by modulating inflammatory pathways.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Binding : The bromophenyl group can interact with hydrophobic pockets in receptors, while the thiazole-triazole moiety can form hydrogen bonds with active site residues .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:
-
Synthesis and Characterization :
- Multi-step organic synthesis has been employed to produce this compound. The synthesis typically involves the formation of the thiazolo-triazole core followed by piperidine carboxylation .
- Biological Testing :
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
